Tert-butyl 4-chloro-3-hydroxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
1025718-86-8 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl 4-chloro-3-hydroxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 |
InChI Key |
LAUXAGDOSABAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Chloro 3 Hydroxybenzoate
Retrosynthetic Analysis and Key Disconnections for Tert-butyl 4-chloro-3-hydroxybenzoate
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.inethz.chox.ac.uk For this compound, the primary disconnections involve the ester linkage and the substituents on the aromatic ring.
The most logical initial disconnection is at the ester C-O bond, which simplifies the target molecule into 4-chloro-3-hydroxybenzoic acid and a tert-butyl cation synthon. The synthetic equivalent of the tert-butyl cation is typically isobutylene (B52900) or tert-butanol (B103910). This disconnection is based on the well-established esterification reactions.
A further disconnection involves the chloro and hydroxyl groups on the aromatic ring. This leads back to a simpler precursor, 3-hydroxybenzoic acid. This step relies on the principles of electrophilic aromatic substitution, where the regioselectivity of the chlorination is a key consideration. The hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. youtube.com Therefore, the order of introduction of these substituents is critical for achieving the desired 4-chloro-3-hydroxy substitution pattern.
Ultimately, this retrosynthetic analysis suggests a synthetic pathway that begins with 3-hydroxybenzoic acid, proceeds through the regioselective chlorination to form 4-chloro-3-hydroxybenzoic acid, and concludes with the esterification to yield the final product, this compound.
Halogenation and Hydroxylation Approaches to Substituted Benzoic Acids
The synthesis of the key intermediate, 4-chloro-3-hydroxybenzoic acid, requires the regioselective introduction of a chlorine atom onto the 3-hydroxybenzoic acid backbone. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. wikipedia.orgmasterorganicchemistry.comwikipedia.org
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. youtube.com In 3-hydroxybenzoic acid, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The position meta to the carboxylic acid is position 5. Therefore, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl group.
Direct chlorination of 3-hydroxybenzoic acid with chlorine gas or other common chlorinating agents can lead to a mixture of products. However, specific conditions can be employed to favor the formation of the desired 4-chloro isomer. For example, the chlorination of a related compound, methyl 3-amino-5-hydroxybenzoate, with N-chlorosuccinimide has been shown to be selective. researchgate.net A similar strategy could potentially be applied to 3-hydroxybenzoic acid or its methyl ester.
Another approach involves perchlorination followed by selective dehalogenation. While less direct, this method can sometimes provide access to specific isomers that are difficult to obtain through direct substitution.
| Chlorinating Agent | Catalyst/Solvent | Expected Regioselectivity on 3-Hydroxybenzoic Acid | Reference |
| Chlorine (Cl₂) | Methanol, low temperature | Can lead to a mixture of 2-chloro and 4-chloro isomers | prepchem.com |
| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) or DMF | Can offer improved regioselectivity, favoring the para position | researchgate.net |
| Sulfuryl chloride (SO₂Cl₂) | Lewis acid catalyst | Often used for chlorination of activated aromatic rings | General knowledge |
The synthesis of 2-chloro-3-hydroxybenzoic acid has been reported by bubbling chlorine gas through a cold solution of 3-hydroxybenzoic acid in methanol. prepchem.com By analogy, careful control of reaction conditions, such as temperature and solvent, may allow for the selective synthesis of the 4-chloro isomer.
Introduction of the Hydroxyl Group in Aromatic Systems
The synthesis of the core precursor, 4-chloro-3-hydroxybenzoic acid, necessitates the introduction of a hydroxyl group onto the 4-chlorobenzoic acid framework. Direct hydroxylation of aryl halides presents a significant challenge in organic synthesis, but several methods have been developed to achieve this transformation. Transition metal-catalyzed reactions are a prominent strategy. For instance, palladium-catalyzed microwave-assisted hydroxylation of aryl chlorides has been shown to be effective in the presence of a weak base, converting various aryl and heteroaryl chlorides into phenols. core.ac.uk This approach is notable for its compatibility with other functional groups that might be present on the aromatic ring, such as ketones, aldehydes, or nitriles. core.ac.uk
Another viable, and often more economical, approach involves the use of copper(I) salts as catalysts. core.ac.uk Copper-catalyzed hydroxylation of aryl halides, while a challenge, has been advanced through the development of efficient procedures that often employ specific ligands and a carefully controlled ratio of water to an organic solvent. core.ac.uk These methods provide a direct route to phenolic compounds from their corresponding aryl halide precursors. While direct nucleophilic aromatic substitution to replace a halogen with a hydroxyl group is generally difficult, it can be facilitated if the aromatic ring contains strong electron-withdrawing groups. stackexchange.com However, for a substrate like 4-chlorobenzoic acid, metal-catalyzed pathways are generally more effective for introducing the hydroxyl group at the desired position.
Catalytic Systems in the Synthesis of this compound
The formation of the final product from its 4-chloro-3-hydroxybenzoic acid precursor is achieved through esterification. The choice of catalyst is critical for ensuring high yield and purity.
Acid Catalysis in Esterification
The most common method for converting a carboxylic acid and an alcohol into an ester is the Fischer esterification, which is catalyzed by a strong acid. masterorganicchemistry.comnagwa.com In the synthesis of this compound, this involves reacting 4-chloro-3-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comgoogle.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (tert-butanol). masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, leading to the formation of the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and yields the final tert-butyl ester product. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product, the alcohol is often used in large excess, serving as both reactant and solvent. masterorganicchemistry.com
| Catalyst | Reactants | Typical Conditions | Product | Ref. |
| Sulfuric Acid (H₂SO₄) | Carboxylic Acid, Alcohol | Heat, Alcohol as solvent | Ester, Water | masterorganicchemistry.com |
| p-Toluenesulfonic Acid (TsOH) | 3,5-di-tert-butyl-4-hydroxybenzoic acid, Methanol | Reflux (60-80°C), 8-14 hours | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | google.com |
| Strong Acidic Ion-Exchange Resin | 3,5-di-tert-butyl-4-hydroxybenzoic acid, C₈-C₂₀ Alcohol | 110-150°C, Inert solvent | C₈-C₂₀ alkyl 3,5-di-tert-butyl-4-hydroxybenzoate | google.com |
Base-Mediated Reactions
Base-mediated reactions play a significant role in the chemistry of benzoates, primarily in the context of hydrolysis (saponification), which is the reverse of esterification. The base-catalyzed hydrolysis of phenyl esters of substituted benzoic acids follows the BAc2 mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. researchgate.net While not directly used for the synthesis of the ester, understanding these reverse reactions is crucial for optimizing the esterification process and preventing product degradation. In some synthetic strategies, bases are used to generate more reactive nucleophiles. For example, reacting an alcohol with a strong base can produce an alkoxide, which can then participate in substitution reactions, although this is more relevant to Williamson ether synthesis than Fischer esterification. nagwa.com In the context of precursor synthesis, the Kolbe-Schmitt reaction, a base-mediated carboxylation of a phenoxide, is a classic method for producing hydroxybenzoic acids. epo.org This involves treating an alkali metal phenoxide with carbon dioxide under pressure and temperature to introduce a carboxylic acid group onto the aromatic ring. epo.org
Metal-Catalyzed Transformations Relevant to Precursors
Metal catalysis is crucial not only for the hydroxylation of the 4-chlorobenzoic acid precursor but also for other transformations involving related structures. Iron-catalyzed cross-coupling reactions, for instance, have emerged as a sustainable and economical method for forming C-C bonds. nih.gov Specifically, the iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents has been developed. nih.govnih.gov This reaction demonstrates high selectivity for C-C bond formation while leaving the ester group intact, showcasing the functional group tolerance of such iron-catalyzed systems. nih.govnih.gov While this particular reaction modifies the aromatic ring rather than synthesizing the target molecule directly, it illustrates the power of metal catalysis in selectively transforming complex benzoate (B1203000) structures. Such catalytic systems could be relevant in creating derivatives or in synthetic routes where the chloro-substituent is replaced via a cross-coupling reaction after the ester has been formed.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For industrial applications, the synthesis of this compound must be optimized for efficiency, cost-effectiveness, and scalability. This involves a systematic study of various reaction parameters.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly influence the rate and yield of the esterification reaction. In Fischer esterification, using an excess of the alcohol reactant (tert-butanol) as the solvent is a common strategy to shift the reaction equilibrium towards the product side. masterorganicchemistry.com However, in cases where this is not feasible or economical on a large scale, an inert co-solvent may be used. The ideal solvent should be able to dissolve the reactants and catalyst while not interfering with the reaction. For reactions involving ionic intermediates, such as the tetrahedral intermediate in esterification, polar aprotic solvents can be effective. In the synthesis of related esters, inert solvents with boiling points in the range of 110° to 150°C have been found to be preferable when using catalysts like ion-exchange resins. google.com The solvent also plays a crucial role in downstream processing, such as product isolation and purification. For example, after the reaction, the solvent may need to be evaporated, and the choice of solvent will impact the energy costs and environmental footprint of this step. google.com
The following table summarizes the impact of different solvents on a related N-bromosuccinimide (NBS) mediated reaction, illustrating the profound effect solvent choice can have on reaction outcomes.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | 0 | 2 | 25 |
| Dichloromethane (DCM) | Ambient | 2 | 45 |
| Tetrahydrofuran (THF) | Ambient | 2 | 70 |
| Acetonitrile (MeCN) | Ambient | 2 | 80 |
| Dimethylformamide (DMF) | Ambient | 1 | 90 |
| Dimethyl sulfoxide (B87167) (DMSO) | Ambient | 1 | 91 |
Table data adapted from a model reaction involving N-halosuccinimides, demonstrating general principles of solvent effects in organic synthesis. mdpi.com
Temperature and Pressure Influences on Reaction Kinetics
The synthesis of this compound involves key steps such as electrophilic chlorination and esterification, both of which are significantly influenced by temperature and pressure. While specific kinetic data for the direct synthesis of this compound is not extensively documented in publicly available literature, the general principles governing these reaction types provide a strong framework for understanding these influences.
Temperature:
In electrophilic aromatic substitution reactions like the chlorination of a phenolic compound, temperature plays a crucial role. The rate of reaction typically increases with temperature, as dictated by the Arrhenius equation. For the chlorination of phenols, second-order kinetics are often observed, being first-order in both the phenolic compound and the chlorinating agent. nih.gov The rate constants for these reactions are temperature-dependent, with an increase in temperature leading to a higher rate of reaction. For instance, the chlorination of phenol (B47542) itself has an activation energy of approximately 14 kcal/mol, indicating a doubling of the reaction rate for every 10°C rise in temperature in the neutral to alkaline pH range. gfredlee.com
However, higher temperatures can also lead to a decrease in selectivity and the formation of undesired byproducts. In the case of substituted phenols, elevated temperatures can promote the formation of polychlorinated species or oxidation products. gfredlee.comnih.gov Therefore, the optimal temperature for the chlorination of a tert-butyl hydroxybenzoate precursor would be a balance between achieving a practical reaction rate and maintaining high regioselectivity to favor the desired 4-chloro isomer.
Esterification of a carboxylic acid with tert-butanol or its equivalent is also temperature-sensitive. While higher temperatures favor the forward reaction by helping to overcome the activation energy barrier, they can also promote side reactions such as the decomposition of the tert-butyl ester or dehydration of the tert-butanol.
Pressure:
The influence of pressure on the synthesis of this compound is most relevant in reactions involving gaseous reagents or where the reaction volume changes significantly. In the liquid-phase chlorination of aromatic compounds, the effect of pressure is generally minimal on the reaction kinetics itself. However, in a manufacturing setting, reactions might be carried out under a slight positive pressure of an inert gas (like nitrogen or argon) to prevent the ingress of moisture and oxygen, which could interfere with the reaction or degrade the product.
For the esterification step, particularly if it involves the removal of water to drive the equilibrium forward, pressure can be a critical parameter. Conducting the reaction under reduced pressure can facilitate the removal of water as it is formed, thereby increasing the yield of the ester. Conversely, some high-temperature reactions may be performed under elevated pressure to maintain the solvent in a liquid state.
The following table summarizes the general influence of temperature and pressure on the key reaction steps:
| Parameter | Reaction Step | General Influence | Potential Issues |
| Temperature | Electrophilic Chlorination | Increased rate with increased temperature. | Decreased selectivity, increased byproduct formation (polychlorination, oxidation). |
| Esterification | Increased rate with increased temperature. | Decomposition of product, side reactions of reagents. | |
| Pressure | Electrophilic Chlorination | Minimal effect on kinetics in liquid phase. | Can be used to maintain an inert atmosphere. |
| Esterification | Reduced pressure can enhance water removal and increase yield. | Elevated pressure may be needed for high-temperature solvent containment. |
Reagent Stoichiometry and Purity Considerations
The precise control of reagent stoichiometry and the use of high-purity starting materials are paramount for the successful and efficient synthesis of this compound.
Reagent Stoichiometry:
In the electrophilic chlorination of a 3-hydroxybenzoate precursor, the stoichiometry of the chlorinating agent is critical for achieving monosubstitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the tert-butoxycarbonyl group is a deactivating, meta-directing group. The combined effect would strongly favor chlorination at the positions ortho and para to the hydroxyl group. To obtain the 4-chloro isomer, which is para to the hydroxyl group, careful control of the stoichiometry is necessary to avoid dichlorination at the 2- and 4-positions. Typically, a slight excess of the substrate or the use of exactly one equivalent of the chlorinating agent is employed to minimize the formation of polychlorinated byproducts.
The stoichiometry in the esterification reaction also plays a significant role. To drive the equilibrium towards the formation of the tert-butyl ester, an excess of one of the reactants, usually the more commercially viable one, is often used. Alternatively, if the starting material is the carboxylic acid, using a stoichiometric amount of a tert-butylating agent in the presence of a catalyst is common.
Purity Considerations:
The purity of the starting materials and reagents can have a profound impact on the reaction yield and the purity of the final product.
Starting Materials: The purity of the tert-butyl 3-hydroxybenzoate or 4-chloro-3-hydroxybenzoic acid precursor is crucial. The presence of isomeric impurities could lead to a mixture of final products that are difficult to separate. For example, if the starting 3-hydroxybenzoic acid contains isomers, the subsequent chlorination and esterification steps will carry these impurities through.
Chlorinating Agent: The purity of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) is important. Impurities could lead to unwanted side reactions or introduce contaminants into the product.
Solvents: Solvents must be of appropriate purity and free from water, especially in reactions that are sensitive to moisture. The presence of water can hydrolyze the ester product or react with some chlorinating agents.
Catalysts: Catalyst purity is essential, as impurities can poison the catalyst or lead to undesired side reactions.
The following table outlines key considerations for reagent stoichiometry and purity:
| Factor | Key Consideration | Rationale |
| Stoichiometry | Use of ~1 equivalent of chlorinating agent. | To favor monosubstitution and prevent polychlorination. |
| Use of excess of one reactant in esterification or stoichiometric tert-butylating agent. | To drive the reaction equilibrium towards the product. | |
| Purity | High purity of phenolic and carboxylic acid precursors. | To avoid a mixture of isomeric products. |
| Anhydrous solvents for esterification. | To prevent hydrolysis of the ester product. | |
| Pure chlorinating agents and catalysts. | To prevent side reactions and catalyst deactivation. |
Emerging Synthetic Technologies Applied to this compound
While specific applications of emerging synthetic technologies to the synthesis of this compound are not widely reported, the principles of flow chemistry, microwave-assisted synthesis, and photochemical routes offer potential advantages over traditional batch processing for similar transformations.
Flow Chemistry Approaches
Flow chemistry, or continuous flow synthesis, offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. polimi.itnih.gov
For the synthesis of this compound, a flow chemistry approach could involve a multi-step sequence where the starting material is passed through different reactor modules. For instance, the chlorination of a 3-hydroxybenzoate precursor could be performed in a flow reactor by mixing streams of the substrate and the chlorinating agent. The precise control over stoichiometry and residence time in a microreactor could enhance the selectivity for the desired monochlorinated product. rsc.org The subsequent esterification could also be carried out in a flow system, potentially using a packed-bed reactor containing a solid-supported acid catalyst. This would simplify the purification process by eliminating the need to remove a homogeneous catalyst. The use of flow reactors can also enable reactions to be performed at higher temperatures and pressures than in batch, potentially accelerating reaction rates. polimi.it
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles. ajrconline.orgrasayanjournal.co.in Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating.
In the context of synthesizing this compound, microwave heating could be applied to both the chlorination and esterification steps. Microwave-assisted halogenation of aromatic compounds has been shown to be efficient. Similarly, microwave-assisted esterification can significantly reduce reaction times compared to conventional heating. organic-chemistry.org For example, the synthesis of various esters has been achieved in good yields with short reaction times under microwave irradiation. This technology could be particularly beneficial for optimizing the synthesis on a laboratory scale and for rapid library synthesis of related analogues.
A hypothetical comparison of conventional and microwave-assisted synthesis for a key step is presented below:
| Reaction Step | Method | Typical Reaction Time | Potential Advantages of Microwave |
| Chlorination | Conventional Heating | Several hours | Reduced reaction time, potentially improved selectivity. |
| Esterification | Conventional Heating | Hours to days | Dramatically reduced reaction time, potentially higher yields. |
Photochemical Routes
Photochemical reactions utilize light to initiate chemical transformations. While electrophilic chlorination is a common method, photochemical chlorination of aromatic compounds can also be achieved, often proceeding through a free-radical mechanism. testbook.com The reaction between methylbenzene and chlorine in the presence of UV light, for example, results in the substitution of a hydrogen atom in the methyl group. libretexts.org For the direct chlorination of the aromatic ring of a benzene (B151609) derivative under photochemical conditions, the mechanism can be complex. acs.org
A photochemical approach to the synthesis of this compound is less conventional than electrophilic substitution. However, photochemical methods could potentially offer alternative selectivity. For instance, photo-induced chlorination might provide a different isomer distribution compared to traditional Lewis acid-catalyzed methods. The reaction would likely involve irradiating a solution of the 3-hydroxybenzoate precursor and a chlorine source with light of a specific wavelength. The specifics of such a route, including the solvent, photosensitizer (if needed), and reaction conditions, would require dedicated research and development.
Chemical Reactivity and Transformation Mechanisms of Tert Butyl 4 Chloro 3 Hydroxybenzoate
Reactions Involving the Tert-butyl Ester Moiety
The tert-butyl ester group is a significant feature of the molecule, primarily serving as a protecting group for the carboxylic acid. Its reactivity is distinct from that of simpler alkyl esters due to the steric bulk of the tert-butyl group.
Hydrolysis Pathways and Mechanism
The hydrolysis of the tert-butyl ester in Tert-butyl 4-chloro-3-hydroxybenzoate to yield 4-chloro-3-hydroxybenzoic acid is typically achieved under acidic conditions. Unlike other esters, tert-butyl esters are highly resistant to base-mediated hydrolysis.
Acid-Catalyzed Hydrolysis : This is the most common method for the cleavage of tert-butyl esters. The reaction proceeds through a mechanism involving the formation of a stable tertiary carbocation. A variety of acids can be employed, including trifluoroacetic acid, formic acid, p-toluenesulfonic acid, and mineral acids like HCl and H₂SO₄. acsgcipr.org The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, but due to steric hindrance, the reaction follows a pathway involving the formation of the tert-butyl cation. acsgcipr.org This process is an equilibrium reaction, and using a large excess of water or removing the resulting isobutylene (B52900) can drive the reaction to completion. acsgcipr.org
| Reaction | Reagents | Mechanism Highlights | Products |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., TFA, HCl, H₂SO₄) in the presence of water | Protonation of the carbonyl oxygen followed by the departure of the stable tert-butyl carbocation, which then forms isobutylene. | 4-chloro-3-hydroxybenzoic acid, Isobutylene, Water |
Transesterification with Diverse Alcohols
Transesterification is a process where the tert-butyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by various reagents.
Phosphorus Trichloride (PCl₃)-Mediated Transesterification : A method for the conversion of tert-butyl esters into other esters involves the use of PCl₃. This reaction proceeds by the in-situ formation of an acid chloride intermediate, which then reacts with a variety of alcohols to yield the corresponding esters in high yields under mild conditions. researchgate.net
Borane-Catalyzed Transesterification : The use of B(C₆F₅)₃ as a catalyst allows for the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. This protocol is noted for its high yield and chemoselectivity. rsc.org
| Catalyst/Reagent | Reactant | Conditions | Outcome |
| PCl₃ | Various Alcohols | One-pot reaction | Formation of a new ester via an acid chloride intermediate researchgate.net |
| B(C₆F₅)₃ | α-aryl α-diazoesters | Mild conditions | High-yielding and chemoselective formation of the corresponding ester rsc.org |
Reductive Cleavage of the Ester Linkage
Reductive cleavage of the C-O bond in the tert-butyl ester is a less common but feasible transformation.
Catalytic Deprotection : A mild method for the cleavage of the C-O bond in tert-butyl esters utilizes a catalytic amount of tris(4-bromophenyl)aminium radical cation, known as magic blue (MB•+), in combination with triethylsilane. acs.orgacs.org This reaction proceeds without the need for high temperatures or strong acids and bases, making it suitable for complex molecules with sensitive functional groups. acs.orgacs.org The reaction quantitatively converts tert-butyl esters to the corresponding carboxylic acids. acs.orgacs.org
Hydride Reagents : While strong reducing agents like Lithium aluminum hydride (LiAlH₄) can reduce esters to alcohols, the reduction of the carboxylic acid group in this compound would lead to the formation of (4-chloro-3-hydroxyphenyl)methanol.
| Method | Reagents | Key Features | Product |
| Catalytic C-O Cleavage | tris(4-bromophenyl)aminium radical cation (MB•+), Triethylsilane | Mild conditions, high yield, catalytic | 4-chloro-3-hydroxybenzoic acid acs.orgacs.org |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Strong reduction | (4-chloro-3-hydroxyphenyl)methanol |
Reactivity at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for electrophilic substitution and other reactions typical of phenols, such as alkylation and acylation. The presence of the electron-withdrawing chloro and carboxylate groups influences its reactivity.
Alkylation Reactions (O-Alkylation)
O-alkylation of the phenolic hydroxyl group results in the formation of an ether. This reaction is typically carried out under basic conditions.
Williamson Ether Synthesis : The most common method for O-alkylation involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether. The tert-butyl ester group is generally stable under these conditions.
| Reaction | Base | Alkylating Agent | Product Example |
| O-Alkylation | K₂CO₃, NaH | Methyl iodide (CH₃I) | Tert-butyl 4-chloro-3-methoxybenzoate |
| O-Alkylation | K₂CO₃, NaH | Benzyl bromide (BnBr) | Tert-butyl 3-(benzyloxy)-4-chlorobenzoate |
Acylation Reactions (O-Acylation)
O-acylation of the phenolic hydroxyl group leads to the formation of a phenyl ester. This reaction enhances the lipophilicity of the molecule and can be used as a protecting group strategy.
Reaction with Acyl Chlorides or Anhydrides : In the presence of a base (e.g., pyridine (B92270), triethylamine), the phenolic hydroxyl group readily reacts with acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding ester. sciepub.com This reaction is generally fast and high-yielding.
| Reaction | Base | Acylating Agent | Product Example |
| O-Acylation | Pyridine, Triethylamine | Acetyl chloride | Tert-butyl 3-acetoxy-4-chlorobenzoate |
| O-Acylation | Pyridine, Triethylamine | Acetic anhydride (B1165640) | Tert-butyl 3-acetoxy-4-chlorobenzoate |
Ether Formation Pathways
The phenolic hydroxyl group of this compound can readily undergo etherification through various synthetic methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction.
The first step is the treatment of the phenol with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding sodium or potassium phenoxide. This phenoxide is a potent nucleophile. The subsequent addition of an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) leads to the formation of the desired ether.
A general reaction scheme is as follows:
Deprotonation: The phenolic proton is abstracted by a base.
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the C-O ether bond.
The choice of base and solvent is crucial for the reaction's success. Stronger bases like sodium hydride are often used in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete deprotonation and prevent side reactions. The reactivity of the alkyl halide follows the order I > Br > Cl. This method provides a versatile pathway to a wide array of 3-alkoxy-4-chlorobenzoate derivatives.
Oxidation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is susceptible to oxidation, and its reactivity is influenced by the other substituents on the aromatic ring. Oxidation of phenols can lead to various products, including quinones, and can proceed through radical mechanisms. Sterically hindered phenols, such as those with bulky tert-butyl groups adjacent to the hydroxyl, are often used as antioxidants because they form stable phenoxyl radicals.
Common oxidizing agents for phenols include:
Fremy's salt (Potassium nitrosodisulfonate)
Salcomine-O₂ complexes
Transition metal oxidants like chromates or manganese dioxide
The specific products of oxidation depend heavily on the reaction conditions and the oxidant used. Under certain conditions, oxidative coupling reactions can also occur, leading to the formation of biphenyl derivatives or polymeric materials. For sterically hindered phenols, oxidation can sometimes be controlled to produce stable phenoxyl radicals or quinone-type structures. nih.gov
Transformations Involving the Aromatic Ring and Chloro-Substituent
Nucleophilic Aromatic Substitution Reactions on the Chloro-Substituent
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, NAS typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
For NAS to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. google.com These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.
In this compound, the chloro leaving group is situated para to the tert-butyl ester group (-COOtBu) and meta to the hydroxyl group (-OH).
The tert-butyl ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Its position para to the chlorine atom is favorable for stabilizing the negative charge of the Meisenheimer intermediate through resonance.
The hydroxyl group is an electron-donating group, which activates the ring for electrophilic attack but deactivates it for nucleophilic attack.
Therefore, the activating effect of the para-ester group facilitates the displacement of the chloro substituent by strong nucleophiles like alkoxides, amines, or thiolates, although the deactivating effect of the meta-hydroxyl group may necessitate harsher reaction conditions compared to rings with multiple strong electron-withdrawing groups.
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties and directing effects of the existing substituents.
The this compound ring has three substituents with competing directing effects:
Hydroxyl (-OH): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance.
Chloro (-Cl): A deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance.
Tert-butyl ester (-COOtBu): A moderately deactivating, meta-directing group due to its electron-withdrawing nature.
The positions available for substitution are C-2, C-5, and C-6. The powerful activating and directing effect of the hydroxyl group is expected to dominate.
Position C-2: ortho to -OH and ortho to -Cl.
Position C-6: ortho to -OH and meta to -Cl and -COOtBu.
Position C-5: para to -OH (blocked), meta to -Cl, and ortho to -COOtBu.
Given these factors, electrophilic attack is most likely to occur at the positions most activated by the hydroxyl group, which are C-2 and C-6. The C-6 position is sterically less hindered than the C-2 position (which is between the -OH and -Cl groups). Therefore, substitution at C-6 is generally favored. Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃).
Cross-Coupling Reactions at the Chloro-Substituent
The chloro group on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. nobelprize.org This reaction is widely used in academic and industrial synthesis due to its mild conditions and tolerance of a wide range of functional groups. nobelprize.orgnih.gov
The general catalytic cycle involves three main steps:
Oxidative Addition: The aryl chloride adds to a Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org
Aryl chlorides are known to be less reactive in Suzuki couplings than aryl bromides or iodides. Their participation often requires specialized catalysts, such as those employing bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition step. tcichemicals.comnih.gov
A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a biphenyl derivative. The reaction would typically be carried out in a solvent mixture like toluene/water or dioxane/water with a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Below is an interactive table summarizing typical conditions for Suzuki-Miyaura coupling of aryl chlorides.
| Parameter | Details |
| Aryl Halide | This compound |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos, or other bulky phosphines |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, 2-MeTHF (often with water) |
| Temperature | 80-120 °C |
Heck Coupling
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a potent tool for the arylation of alkenes. For an activated aryl chloride like this compound, this transformation is viable, though it often necessitates more rigorous conditions compared to the analogous aryl bromides or iodides. The electron-withdrawing nature of the ester group and the chloro substituent can influence the reactivity of the C-Cl bond in the oxidative addition step of the catalytic cycle.
Typical catalysts for the Heck coupling of aryl chlorides are palladium(II) acetate or palladium chloride, often in conjunction with phosphine ligands. The choice of ligand is critical, with bulky and electron-rich phosphines generally favoring the reaction with less reactive aryl chlorides. A variety of bases can be employed, including triethylamine, potassium carbonate, and sodium acetate, to facilitate the final elimination step and regenerate the active palladium(0) catalyst.
While specific studies on this compound are not extensively documented, research on analogous substituted aryl chlorides provides a framework for predicting suitable reaction conditions. The following table outlines plausible conditions for the Heck coupling of this compound with a generic alkene, based on established protocols for similar substrates.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 120-140 | 60-75 |
| PdCl₂ | PPh₃ | K₂CO₃ | NMP | 130-150 | 55-70 |
| Pd₂(dba)₃ | PCy₃ | NaOAc | Dioxane | 110-130 | 65-80 |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes from aryl halides and terminal alkynes, utilizing a palladium catalyst and typically a copper(I) co-catalyst. The reaction with aryl chlorides such as this compound can be more challenging than with the corresponding bromides or iodides due to the stronger C-Cl bond.
Modern advancements in catalyst systems have enabled efficient Sonogashira couplings of aryl chlorides. These often involve the use of bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the aryl chloride to the palladium(0) center. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts.
For this compound, a copper-free approach would be advantageous to avoid potential side reactions involving the hydroxyl group. The table below presents hypothetical yet representative conditions for the Sonogashira coupling of this compound with a terminal alkyne, drawing upon data from reactions with similar electron-poor aryl chlorides.
| Catalyst | Ligand | Base | Solvent | Additive | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | - | Et₃N | THF | CuI | 60-80 | 50-65 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | - | 100-120 | 70-85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | - | 100-120 | 75-90 |
Reduction of the Aromatic Ring
The reduction of the aromatic ring of this compound to the corresponding cyclohexyl derivative can be achieved through catalytic hydrogenation. This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, due to the inherent stability of the aromatic system.
Various heterogeneous catalysts are effective for this purpose, with rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C) being particularly potent for the hydrogenation of aromatic rings. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, yielding different isomers of the substituted cyclohexane product.
Given the presence of other functional groups, careful selection of the catalyst is necessary to avoid undesired side reactions, such as hydrogenolysis of the C-Cl bond. While specific literature on the reduction of this compound is scarce, the following conditions, based on the reduction of similar substituted aromatic compounds, can be considered.
| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) |
| 5% Rh/C | Methanol | 50-100 | 80-120 | 12-24 |
| 5% Ru/C | Ethanol (B145695) | 70-120 | 100-140 | 18-36 |
| Raney Nickel | Isopropanol | 100-150 | 120-160 | 24-48 |
Mechanistic Investigations of Key Transformations
Kinetic Studies of Reaction Pathways
Kinetic studies are crucial for elucidating the mechanisms of the Heck and Sonogashira coupling reactions of this compound. By monitoring the reaction rates under varying concentrations of reactants, catalyst, ligand, and base, the rate-determining step of the catalytic cycle can be identified.
For the Heck reaction, kinetic analyses of similar aryl chlorides often reveal that the oxidative addition of the aryl chloride to the Pd(0) complex is the rate-limiting step. A first-order dependence on the concentration of the aryl halide and the palladium catalyst would support this hypothesis.
In the case of the Sonogashira coupling, the rate-determining step can vary depending on the specific reaction conditions and substrates. It can be the oxidative addition, transmetalation, or reductive elimination. A detailed kinetic study would involve measuring the initial rates of the reaction and fitting the data to a plausible rate law. For example, a reaction rate that is independent of the alkyne concentration at high concentrations might suggest that a step preceding the involvement of the alkyne, such as oxidative addition, is rate-limiting.
Isotope Labeling Experiments
Isotope labeling is a powerful technique to trace the pathways of atoms and functional groups throughout a chemical reaction, providing detailed mechanistic insights. For the transformations of this compound, several isotope labeling experiments could be designed.
In the Heck reaction, deuterated alkenes could be used to probe the stereochemistry of the migratory insertion and β-hydride elimination steps. The position of the deuterium atoms in the product would reveal whether the addition of the aryl group and the palladium hydride across the double bond is syn or anti.
For the Sonogashira coupling, labeling the terminal alkyne with deuterium or carbon-13 could help to confirm the proposed catalytic cycle. For instance, a kinetic isotope effect (KIE) observed when using a deuterated alkyne would indicate that the cleavage of the C-H bond of the alkyne is involved in the rate-determining step.
Identification of Reaction Intermediates
The direct observation and characterization of reaction intermediates are paramount for a comprehensive understanding of the catalytic cycles in the Heck and Sonogashira reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can be employed to identify these transient species.
In the context of the Heck and Sonogashira couplings of this compound, key palladium intermediates to be identified would include the Pd(0) active catalyst, the oxidative addition product (aryl-Pd(II)-Cl complex), the palladium-alkene or palladium-alkyne π-complex, and the subsequent insertion products.
Due to the often short lifetimes of these intermediates, specialized techniques such as low-temperature NMR or rapid-injection NMR may be necessary for their detection. The isolation and crystallographic characterization of stable analogues of these intermediates can also provide invaluable structural information that helps to elucidate the reaction mechanism.
Derivatization Strategies and Analogue Synthesis Based on Tert Butyl 4 Chloro 3 Hydroxybenzoate
Modification at the Ester Group for Analog Production
The tert-butyl ester group, while providing stability, can be chemically altered to introduce new functionalities. These modifications can significantly impact the molecule's polarity and interactions with biological targets or material matrices.
Direct transesterification of the bulky tert-butyl group can be challenging. A more common and efficient strategy involves a two-step process: hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, followed by re-esterification. The tert-butyl ester is labile under acidic conditions, allowing for its selective cleavage. The resulting 4-chloro-3-hydroxybenzoic acid can then be esterified with a wide range of alcohols using standard protocols such as Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling agents.
This approach allows for the systematic introduction of various alkyl and aryl groups, enabling a fine-tuning of the compound's properties. For instance, replacing the tert-butyl group with long-chain alkyl groups increases lipophilicity, while introducing aromatic moieties can facilitate π-stacking interactions.
| Reactant Alcohol | Catalyst/Method | Resulting Ester Moiety | Potential Change in Property |
| Methanol | H₂SO₄ (Fischer Esterification) | Methyl | Increased polarity |
| Ethanol (B145695) | H₂SO₄ (Fischer Esterification) | Ethyl | Increased polarity |
| Isopropanol | DCC/DMAP | Isopropyl | Moderate lipophilicity |
| Benzyl (B1604629) alcohol | DCC/DMAP | Benzyl | Introduction of an aryl group |
| Phenol (B47542) | SOCl₂ then addition of phenol | Phenyl | Increased rigidity and aromaticity |
| Hexadecanol | p-Toluenesulfonic acid | Hexadecyl | Significant increase in lipophilicity |
This table presents potential transformations based on standard esterification methods applied to the parent carboxylic acid.
The conversion of the benzoate (B1203000) ester directly into an amide, known as aminolysis, provides a route to another important class of analogues. This reaction typically involves heating the ester with a primary or secondary amine. masterorganicchemistry.com The process can be sluggish due to the stability of the ester but can be facilitated by using a catalyst or by operating under high pressure. Base-promoted methods, for example using potassium tert-butoxide, have also been shown to facilitate the direct amidation of esters. rsc.org The reactivity of the ester can be influenced by its steric properties. nih.gov
This transformation replaces the ester linkage with a more rigid and polar amide bond, which is a key structural feature in many biologically active molecules. The amide group can act as both a hydrogen bond donor and acceptor, fundamentally altering the interaction profile of the parent compound.
| Reactant Amine | Conditions | Resulting Functional Group | Key Feature of Product |
| Ammonia | Heat | Primary Amide (-CONH₂) | Increased hydrogen bond donating capacity |
| Methylamine | Heat, Pressure | N-methyl Amide (-CONHCH₃) | Retained H-bond donor, increased lipophilicity |
| Diethylamine | Heat, Lewis acid catalyst | N,N-diethyl Amide (-CON(CH₂CH₃)₂) | H-bond acceptor only, significant steric bulk |
| Aniline | t-BuOK/DMSO | N-phenyl Amide (-CONHPh) | Aromatic group for potential π-interactions |
| Piperidine | Heat | Piperidinyl Amide | Introduction of a cyclic amine moiety |
This table illustrates the synthesis of various amides from the parent ester, with conditions generalized from established amidation protocols. masterorganicchemistry.comrsc.org
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for derivatization due to its acidity and nucleophilicity. Modifications at this position can be used to introduce new substituents or to install protecting groups for multi-step synthesis.
In a synthetic sequence, it is often necessary to mask the reactive phenolic hydroxyl group to prevent unwanted side reactions. A variety of protecting groups can be employed, chosen based on their stability to subsequent reaction conditions and the ease of their removal. The selection of an appropriate protecting group is crucial for the successful synthesis of complex analogues.
| Protecting Group | Reagent | Typical Base | General Feature |
| Benzyl (Bn) | Benzyl bromide (BnBr) | K₂CO₃, NaH | Stable to a wide range of conditions; removed by hydrogenolysis. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride (TBDMSCl) | Imidazole, Triethylamine | Stable to non-acidic conditions; removed by fluoride (B91410) sources (e.g., TBAF). |
| Methoxymethyl (MOM) | MOM chloride (MOMCl) | Diisopropylethylamine (DIPEA) | Stable to strong bases and nucleophiles; removed by acid. |
| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Pyridine (B92270), Triethylamine | Easily introduced and removed by hydrolysis; base-labile. |
This table summarizes common protecting groups for phenols and the reagents typically used for their installation.
The synthesis of ethers and esters at the phenolic position is a common strategy to produce analogues with altered properties. nih.gov
Ether Synthesis: The Williamson ether synthesis is the most prevalent method, involving the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This potent nucleophile then displaces a halide from an alkyl or aryl halide in an SN2 reaction to form the corresponding ether. masterorganicchemistry.com This method is highly versatile for creating a wide array of alkyl and aryl ethers.
Ester Synthesis: Acylation of the phenolic hydroxyl group is readily achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct. This reaction introduces an ester functionality, which can act as a hydrogen bond acceptor and increase the molecule's lipophilicity.
| Reaction Type | Reagent | Base | Product Moiety |
| Etherification | Methyl iodide | K₂CO₃ | Methyl Ether (-OCH₃) |
| Etherification | Ethyl bromide | NaH | Ethyl Ether (-OCH₂CH₃) |
| Etherification | Benzyl chloride | K₂CO₃ | Benzyl Ether (-OCH₂Ph) |
| Esterification | Acetyl chloride | Pyridine | Acetate Ester (-OCOCH₃) |
| Esterification | Benzoyl chloride | Triethylamine | Benzoate Ester (-OCOPh) |
| Esterification | Propionic anhydride | Pyridine | Propionate Ester (-OCOCH₂CH₃) |
This table outlines common etherification and esterification reactions at the phenolic hydroxyl position.
The phenolic hydroxyl group can be converted into urethanes (also known as carbamates) to introduce a functional group with both hydrogen bond donor and acceptor capabilities. This transformation significantly alters the electronic and steric properties of the molecule.
Urethane (B1682113) Formation: The most direct method for synthesizing urethanes from phenols is the reaction with an isocyanate (R-N=C=O). researchgate.net This reaction is often catalyzed by tertiary amines or organotin compounds and proceeds by the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group. mdpi.com
Carbamate (B1207046) Synthesis: Carbamates can also be formed through other routes, such as reaction with a carbamoyl (B1232498) chloride or by using reagents like di-tert-butyl dicarbonate (B1257347) in the presence of a base. organic-chemistry.orgnih.gov These methods provide access to a wide range of N-substituted and N-unsubstituted carbamates.
| Reagent | Resulting Functional Group | General Name |
| Phenyl isocyanate | -OC(O)NHPh | Phenyl Urethane |
| Methyl isocyanate | -OC(O)NHCH₃ | Methyl Urethane |
| N,N-Dimethylcarbamoyl chloride | -OC(O)N(CH₃)₂ | N,N-Dimethyl Carbamate |
| Di-tert-butyl dicarbonate (Boc₂O) | -OC(O)NHBoc | N-Boc Carbamate |
This table shows various reagents used to convert the phenolic hydroxyl group into urethane and carbamate derivatives.
Exploitation of the Chloro-Substituent for Further Diversification
The chloro group at the 4-position of the benzoate ring is a key site for introducing structural diversity. Its reactivity in various cross-coupling and substitution reactions allows for the introduction of a wide range of functional groups.
The introduction of nitrogen-containing moieties is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound. The carbon-chlorine bond in tert-butyl 4-chloro-3-hydroxybenzoate can be readily converted to a carbon-nitrogen bond through transition metal-catalyzed amination reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly versatile, allowing for the formation of C-N bonds between aryl halides and a wide array of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orgnih.gov
The general conditions for the Buchwald-Hartwig amination of aryl chlorides typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for the coupling of less reactive aryl chlorides. nih.gov
| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Aniline | K₃PO₄ | t-BuOH | 100 | >95 |
| Pd(OAc)₂ / RuPhos | Morpholine | Cs₂CO₃ | Toluene | 110 | 92 |
| Pd-PEPPSI-IPr | Benzylamine | NaOt-Bu | Dioxane | 80 | 88 |
This table presents typical conditions for Buchwald-Hartwig amination of aryl chlorides and is illustrative of the conditions that could be applied to this compound.
Copper-catalyzed amination reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. These reactions are particularly effective for the amination of aryl halides with electron-withdrawing groups. nih.govorganic-chemistry.org
The chloro substituent can be exchanged for other halogens, such as iodo or fluoro, to modulate the electronic properties of the aromatic ring and to provide handles for subsequent transformations. The aromatic Finkelstein reaction is a well-established method for the conversion of aryl chlorides to aryl iodides. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by copper(I) iodide in the presence of a diamine ligand. organic-chemistry.orgresearchgate.net The exchange to an iodo group is often advantageous as aryl iodides are generally more reactive in subsequent cross-coupling reactions.
Conversely, the introduction of a fluorine atom can significantly impact the metabolic stability and binding affinity of a molecule. Halogen exchange fluorination of aryl chlorides can be achieved using alkali metal fluorides, often in the presence of a phase-transfer catalyst or in a polar aprotic solvent at elevated temperatures.
| Reaction | Reagents | Catalyst | Solvent | Temperature (°C) |
| Chloro to Iodo | NaI | CuI / N,N'-Dimethylethylenediamine | Dioxane | 110 |
| Chloro to Fluoro | KF | Tetrabutylammonium Bromide | Sulfolane | 200 |
This table illustrates general conditions for aromatic halogen exchange reactions that could be adapted for this compound.
The conversion of the chloro group to a cyano group introduces a versatile functional group that can be further elaborated into carboxylic acids, amides, or amines. Palladium-catalyzed cyanation of aryl chlorides is a robust and widely used method. nih.gov Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate(II). The choice of catalyst and ligand system is critical to achieve high yields and to tolerate other functional groups present in the substrate.
| Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) |
| KCN | Pd(PPh₃)₄ | - | DMF | 120 |
| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMA | 130 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | cataCXium A | t-AmylOH | 110 |
This table provides examples of palladium-catalyzed cyanation conditions for aryl chlorides, which could be applied to this compound.
Regioselective Introduction of New Functional Groups on the Aromatic Ring
The existing substituents on the this compound ring direct the regioselectivity of further electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and tert-butoxycarbonyl groups are deactivating, meta-directing groups. The interplay of these directing effects allows for the regioselective introduction of new functional groups.
For instance, nitration of the aromatic ring is expected to occur at the position ortho to the hydroxyl group and meta to the chloro and ester groups. rsc.org Chemoselective nitration of phenols can be achieved using reagents like tert-butyl nitrite. nih.govrsc.org
Similarly, halogenation of the aromatic ring is anticipated to be directed by the powerful activating effect of the hydroxyl group. Enzymatic halogenation has emerged as a green and highly regioselective method for the functionalization of aromatic compounds. nih.gov
Library Synthesis and Combinatorial Approaches Utilizing this compound Scaffold
The orthogonal reactivity of the functional groups on the this compound scaffold makes it an ideal starting material for the construction of combinatorial libraries. nih.govimperial.ac.uk Solid-phase synthesis is a particularly powerful technique for generating large numbers of compounds in a systematic and efficient manner. crsubscription.com
In a solid-phase approach, the this compound can be attached to a solid support, for example, via the hydroxyl group. The chloro substituent can then be subjected to a variety of diversification reactions as described in section 4.3. Subsequently, the tert-butyl ester can be cleaved under acidic conditions to liberate the carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. Finally, cleavage from the solid support would yield the final products.
This strategy allows for the rapid generation of a large and diverse library of compounds based on the this compound scaffold, which can then be screened for biological activity or other desired properties. The synthesis of benzoate derivatives has been a subject of interest in the development of bioactive compounds. nih.govmdpi.com
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Tert Butyl 4 Chloro 3 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of Tert-butyl 4-chloro-3-hydroxybenzoate in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons within the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group.
The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents (chloro, hydroxyl, and tert-butyl ester groups). The proton ortho to the ester group is expected to be the most deshielded. The coupling constants (J values) between adjacent aromatic protons would typically be in the range of 2-8 Hz, allowing for the determination of their relative positions.
The hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet, typically in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (ortho to -COOBu) | 7.8 - 8.0 | d | ~2 |
| Aromatic H (ortho to -Cl) | 7.4 - 7.6 | d | ~8 |
| Aromatic H (meta to -COOBu) | 7.1 - 7.3 | dd | ~8, ~2 |
| Hydroxyl OH | 5.0 - 6.0 | br s | - |
| tert-Butyl CH₃ | 1.5 - 1.7 | s | - |
Note: Predicted data is based on analogous structures and empirical NMR prediction tools. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is expected to appear at the most downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the attached substituents. The carbon bearing the hydroxyl group and the carbon bearing the chlorine atom will have their chemical shifts significantly affected. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the upfield region.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 164 - 166 |
| Aromatic C-OH | 155 - 158 |
| Aromatic C-Cl | 130 - 133 |
| Aromatic C-COOBu | 130 - 132 |
| Aromatic CH | 125 - 128 |
| Aromatic CH | 118 - 121 |
| Aromatic CH | 116 - 119 |
| Quaternary C (tert-Butyl) | 80 - 83 |
| Methyl C (tert-Butyl) | 27 - 29 |
Note: Predicted data is based on analogous structures and empirical NMR prediction tools. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). This experiment is crucial for assigning the signals of the protonated aromatic carbons and the methyl and quaternary carbons of the tert-butyl group.
While solution-state NMR is used for structural elucidation, solid-state NMR (ssNMR) can be a valuable tool for characterizing the compound in its solid form. If this compound can exist in different crystalline forms (polymorphs), ssNMR can be used to distinguish between them. Polymorphs can have different physical properties, and ssNMR, particularly ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning), can detect subtle differences in the chemical environments of the carbon atoms in the crystal lattice, leading to distinct spectra for each polymorphic form.
Infrared (IR) Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the O-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal sample preparation. The ATR-IR spectrum of this compound is expected to show the following key absorption bands:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ester.
C=C Stretch (Aromatic): Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretch (Ester and Phenol): Absorption bands in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester and the phenolic hydroxyl group.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Phenol) | 3200 - 3600 | Broad, Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Ester) | 1700 - 1730 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-O (Ester/Phenol) | 1000 - 1300 | Strong |
| C-Cl | 600 - 800 | Medium-Strong |
Note: Predicted data is based on characteristic infrared absorption frequencies for the respective functional groups.
Transmission IR Methodologies
Transmission Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this method, a beam of infrared light is passed through a sample of this compound. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes, resulting in a characteristic spectrum of absorption bands.
For the analysis of this compound, the sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a potassium bromide (KBr) pellet. The resulting IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its principal functional groups. The broad absorption band for the hydroxyl (-OH) group stretch is anticipated in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretch of the tert-butyl ester group is expected to appear as a strong, sharp peak around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H stretch | 3000-3100 |
| tert-Butyl C-H | C-H stretch | 2850-2970 |
| Ester C=O | C=O stretch | 1700-1720 |
| Aromatic C=C | C=C stretch | 1450-1600 |
| Ester C-O | C-O stretch | 1150-1250 |
| Aryl-Cl | C-Cl stretch | 600-800 |
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₃ClO₃, with a calculated monoisotopic mass of approximately 228.0553 g/mol nih.gov.
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. When this compound is analyzed by ESI-MS, it is typically dissolved in a suitable solvent and infused into the mass spectrometer. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 229.0626. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 227.0478, likely as a more intense signal due to the acidic phenolic proton.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound, although derivatization of the hydroxyl group may sometimes be employed to improve chromatographic performance. In a typical GC-MS analysis, the compound is injected into a heated port, vaporized, and separated on a capillary column before entering the mass spectrometer.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 228. A characteristic fragmentation pattern would be expected, with a prominent peak at m/z 172, corresponding to the loss of the tert-butyl group (C₄H₈, 56 Da) via McLafferty rearrangement or direct cleavage. Another significant fragment would likely appear at m/z 155, resulting from the loss of the entire tert-butoxy group (C₄H₉O, 73 Da). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident for all chlorine-containing fragments, providing a clear diagnostic marker.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment |
| 228 | [M]⁺ (Molecular ion) |
| 172 | [M - C₄H₈]⁺ |
| 155 | [M - C₄H₉O]⁺ |
| 127 | [C₆H₃ClOH]⁺ |
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be able to distinguish its exact mass (228.0553220 Da) from other ions with the same nominal mass but different elemental compositions nih.gov. This high level of accuracy is crucial for unambiguous formula determination and structural confirmation, particularly in complex sample matrices.
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol (B145695), is expected to show absorption bands characteristic of a substituted benzene ring. Phenolic compounds and benzoic acid esters typically exhibit strong absorptions in the UV region. The presence of the hydroxyl and chloro substituents on the aromatic ring will influence the position and intensity of the absorption maxima (λmax). It is anticipated that the spectrum would display π → π* transitions characteristic of the aromatic system.
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.
A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase could consist of a gradient mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the main peak provides a qualitative measure for identification, while the peak area is used for quantitative analysis of purity. The presence of any other peaks in the chromatogram would indicate impurities, which can be quantified based on their relative peak areas.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. Given its aromatic structure and the presence of a UV-absorbing chromophore, reversed-phase HPLC with UV detection is particularly suitable. The method separates the target compound from impurities, starting materials, and by-products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
The presence of the phenolic hydroxyl group and the tert-butyl ester imparts a moderate polarity to the molecule, allowing for strong retention on C18 columns. The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid like formic acid or acetic acid to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and more reproducible retention times. shimadzu.com Analysis of structurally similar compounds, such as other substituted benzoates and phenols, often utilizes these conditions. For instance, methods developed for various UV-absorbents and preservatives like parabens provide a solid foundation for developing a specific HPLC protocol for this compound. shimadzu.comajrconline.org
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 40% B, increase to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of parameters based on methods for structurally related compounds.
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of this compound. This technique is suitable for compounds that are thermally stable and sufficiently volatile. While the target compound can be analyzed directly, the presence of the polar hydroxyl group can sometimes lead to peak tailing. To mitigate this, derivatization, such as silylation, can be employed to convert the hydroxyl group into a less polar silyl ether, improving chromatographic performance.
The GC column is typically a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. lcms.cz The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that serves as a "fingerprint" for identification. researchgate.net
Table 2: Representative GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
This table outlines a plausible set of parameters for GC-MS analysis.
Thin-Layer Chromatography (TLC) as a Monitoring Tool
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.
The separation on a TLC plate is governed by the principle of polarity. utexas.edu A stationary phase, typically silica gel (polar), is coated onto a plate. The sample is spotted at the bottom, and the plate is placed in a chamber with a mobile phase (solvent system), which is generally less polar. The mobile phase ascends the plate via capillary action, and compounds separate based on their affinity for the stationary versus the mobile phase. utexas.edu
For this compound, the hydroxyl and ester groups make it more polar than a simple alkylated chlorobenzene but less polar than its corresponding carboxylic acid (4-chloro-3-hydroxybenzoic acid). A typical mobile phase for separating such compounds on silica gel would be a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent like ethyl acetate. researchgate.net By comparing the retention factor (Rf) values of spots in the reaction mixture to those of the pure starting materials and product, a chemist can determine the extent of the reaction. Visualization is typically achieved under UV light, as the benzene ring is UV-active, or by using staining agents.
Table 3: Typical TLC System for Monitoring Reactions
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. If this compound can be grown as a single crystal of sufficient quality, this technique can provide precise information on bond lengths, bond angles, and torsional angles. researchgate.net
The analysis would reveal the planar geometry of the benzene ring and the conformation of the tert-butyl ester group relative to the ring. Furthermore, it would elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the chlorine atom. This information is invaluable for understanding the compound's physical properties and solid-state packing. While the specific crystal structure for this compound is not widely published, the technique has been successfully applied to structurally similar and more complex molecules containing the 4-chloro-3-hydroxybenzoyl moiety, confirming its applicability. mdpi.com
Elemental Analysis Methodologies for Compositional Verification
Elemental analysis is a fundamental technique used to verify the elemental composition of a pure compound. It provides the percentage by mass of each element present, which can be compared against the theoretical values calculated from the molecular formula. For this compound, with the molecular formula C₁₁H₁₃ClO₃, elemental analysis would be used to confirm the mass percentages of carbon, hydrogen, and chlorine.
The most common method for determining carbon and hydrogen is combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting carbon dioxide and water are collected and weighed, allowing for the calculation of the original mass percentages of carbon and hydrogen. Chlorine content can be determined by various methods, including titration or ion chromatography after combustion. The experimental results must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's elemental composition and high purity.
Table 4: Elemental Composition of this compound (C₁₁H₁₃ClO₃)
| Element | Molecular Weight ( g/mol ) nih.gov | Theoretical Mass % | Acceptable Experimental Range |
|---|---|---|---|
| Carbon (C) | 12.01 | 57.78% | 57.38% - 58.18% |
| Hydrogen (H) | 1.01 | 5.73% | 5.33% - 6.13% |
| Chlorine (Cl) | 35.45 | 15.51% | 15.11% - 15.91% |
| Oxygen (O) | 16.00 | 20.98% | (Typically by difference) |
| Total | 228.67 | 100.00% | |
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough investigation into existing scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound this compound. Despite the availability of advanced computational methods that are frequently applied to molecules of similar structure and complexity, specific research detailing the quantum chemical calculations, electronic structure, conformational analysis, and energy landscapes of this particular compound appears to be unpublished.
Computational chemistry is a powerful tool for elucidating the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are standardly used to determine ground state geometries and electronic properties, including the calculation of molecular orbitals and electron density distributions. These calculations provide deep insights into the reactivity, stability, and spectroscopic characteristics of a compound. For this compound, such studies would clarify how the interplay of the tert-butyl, chloro, and hydroxyl functional groups on the benzoate (B1203000) ring influences its electronic environment. However, specific data from these types of calculations for this molecule are not available in the reviewed literature.
Furthermore, understanding the three-dimensional shape and flexibility of a molecule is crucial for predicting its interactions and physical properties. Conformational analysis, typically performed using Molecular Mechanics (MM), Molecular Dynamics (MD) simulations, and potential energy surface scans, explores the different spatial arrangements of a molecule and their corresponding energy levels. For a molecule with a rotatable ester group and substituents on the aromatic ring like this compound, this analysis would identify the most stable conformations and the energy barriers between them. This information is vital for applications in materials science and drug design. Regrettably, no dedicated studies on the conformational behavior and energy landscapes of this compound could be located.
While computational studies have been conducted on related compounds, such as other substituted hydroxybenzoates or molecules containing tert-butyl and chloro-phenyl moieties, the unique combination and substitution pattern of this compound means that direct extrapolation of data from these other studies would be scientifically unsound.
The absence of this specific research in the public domain indicates that the detailed computational and theoretical characterization of this compound is a novel area for future scientific inquiry. Such research would be valuable in completing the chemical understanding of this compound and could enable more accurate predictions of its behavior in various chemical systems.
Computational and Theoretical Studies on Tert Butyl 4 Chloro 3 Hydroxybenzoate
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For a compound like Tert-butyl 4-chloro-3-hydroxybenzoate, these theoretical predictions can aid in the interpretation of experimental spectra and the confirmation of its chemical structure.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy, frequently accomplished using Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov
To predict the 1H and 13C NMR chemical shifts of this compound, the first step would involve the optimization of its molecular geometry. This is typically performed using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). nih.gov Following geometry optimization, the GIAO method would be employed at the same or a higher level of theory to calculate the isotropic magnetic shielding constants for each nucleus.
The absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS). This is achieved using the following equation:
δsample = σref - σsample
Where σref is the calculated shielding of the reference compound (TMS) and σsample is the calculated shielding of the nucleus in this compound.
Hypothetical predicted 1H and 13C NMR chemical shifts for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in the table below.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 | 130.5 | |
| C2 | 118.9 | |
| C3 | 155.2 | |
| C4 | 122.8 | |
| C5 | 129.7 | |
| C6 | 116.4 | |
| C=O | 165.1 | |
| O-C(CH3)3 | 82.3 | |
| C(CH3)3 | 28.1 | |
| H (on C2) | 7.85 | |
| H (on C5) | 7.60 | |
| H (on C6) | 7.10 | |
| OH | 5.90 | |
| C(CH3)3 | 1.58 |
This table is for illustrative purposes only and does not represent published research findings.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the harmonic vibrational frequencies of the molecule. This is also typically performed using DFT methods. Following geometry optimization to a local minimum on the potential energy surface, a frequency calculation is carried out. The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov
A hypothetical set of prominent calculated vibrational frequencies for this compound is provided below.
| Vibrational Mode | Calculated Frequency (cm-1) | Intensity |
| O-H stretch | 3550 | Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2980-2850 | Strong |
| C=O stretch (ester) | 1725 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-O stretch | 1250 | Strong |
| C-Cl stretch | 750 | Medium |
This table is for illustrative purposes only and does not represent published research findings.
UV-Vis Spectroscopy: The simulation of Ultraviolet-Visible (UV-Vis) spectra is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax).
A TD-DFT calculation on the optimized geometry of this compound would provide insights into its electronic transitions. A hypothetical prediction of the main electronic transitions is shown in the table below.
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| π → π | 295 | 0.45 |
| n → π | 330 | 0.02 |
This table is for illustrative purposes only and does not represent published research findings.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by providing detailed information about the energetics and structures of reactants, transition states, and products.
For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to map out the potential energy surface. The process begins with the identification of the reactants and products. Transition state structures, which represent the highest energy point along the reaction coordinate, are then located using various optimization algorithms.
Once a transition state is located, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. A study on the Kolbe-Schmitt reaction of di-tert-butyl phenol (B47542) provides an example of how DFT can be used to investigate reaction mechanisms, including the calculation of Gibbs free energy barriers. researchgate.netresearchgate.net
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions but at a much higher computational cost. The choice of solvent model would depend on the specific reaction and the desired level of accuracy.
Structure-Reactivity Relationship Studies through Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactions (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its reactivity. In the context of chemical reactions, QSAR can be used to predict the reaction rate or equilibrium constant of a series of related compounds.
For a series of substituted benzoates, including this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature.
Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that correlates the descriptors with the observed reactivity. The resulting QSAR equation can then be used to predict the reactivity of new, untested compounds in the series. Such a study would provide valuable insights into how the substituents on the benzene (B151609) ring influence the reactivity of the benzoate (B1203000) functional group.
Molecular Docking Simulations for Non-Biological Interactions (e.g., catalyst binding, material science applications)
Computational chemistry, particularly molecular docking, serves as a powerful tool to predict the binding affinity and interaction patterns between a ligand and a target molecule. While extensively used in drug discovery to simulate interactions with biological macromolecules, its application also extends to understanding non-biological interactions, such as the binding of a compound to a catalyst or its integration into a material's structure.
However, a comprehensive review of the scientific literature reveals a notable absence of specific molecular docking studies focused on this compound for non-biological applications. Searches for research detailing the simulation of this compound's interaction with catalysts or its potential applications in material science have not yielded any specific results.
This indicates a research gap in the computational analysis of this compound's behavior in non-biological systems. While theoretical studies and molecular modeling have been applied to various substituted benzoates for diverse applications, including catalyst interaction and material science, this specific compound has not been the subject of such investigations based on available public data.
Therefore, no detailed research findings, data tables, or specific interaction analyses for this compound in the context of catalyst binding or material science applications can be provided at this time.
Applications of Tert Butyl 4 Chloro 3 Hydroxybenzoate in Chemical Research and Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of the chloro, hydroxyl, and protected carboxyl groups on the benzene (B151609) ring makes tert-butyl 4-chloro-3-hydroxybenzoate a useful starting material for the synthesis of a wide array of more intricate organic structures. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its participation in reactions until its removal is desired, typically under acidic conditions. The hydroxyl and chloro substituents provide handles for further functionalization through various organic reactions.
Precursor to Pharmaceuticals and Agrochemicals
While specific drug names are excluded from this discussion, the structural motif present in this compound is found in numerous biologically active compounds. Halogenated and hydroxylated benzoic acid derivatives are common precursors in the synthesis of molecules investigated for pharmaceutical and agrochemical applications. The chlorine atom can significantly influence the electronic properties and lipophilicity of a molecule, which in turn can affect its biological activity and metabolic stability. The hydroxyl group can act as a key hydrogen bond donor or can be further modified to introduce other functionalities. For instance, compounds with similar substitution patterns have been explored for their potential as enzyme inhibitors or receptor modulators. The synthesis of novel phenylacetic acid derivatives with halogenated benzyl (B1604629) subunits, for example, has been investigated for their potential as aldose reductase inhibitors. nih.gov
Building Block for Natural Product Synthesis
Substituted benzoic acids are fundamental building blocks in the synthesis of a variety of natural products. researchgate.net The specific substitution pattern of this compound makes it a potential precursor for the synthesis of halogenated natural products. For example, the biosynthesis of the ambigol natural products involves a 3-chloro-4-hydroxybenzoic acid intermediate, highlighting the relevance of this substitution pattern in nature. rsc.org In a laboratory setting, the tert-butyl ester can be selectively cleaved to reveal the carboxylic acid, which can then be coupled with other fragments to build the carbon skeleton of a target natural product.
Utility in the Development of New Synthetic Reagents and Methodologies
Substituted phenols and benzoic acids are frequently employed in the development of new catalysts and synthetic methods. acs.orgnano-ntp.comacs.orgresearchgate.net The electronic properties of the aromatic ring in this compound, influenced by the electron-withdrawing chlorine and carboxyl groups and the electron-donating hydroxyl group, can be fine-tuned. This modulation of electronic character can be exploited in the design of new ligands for transition metal catalysis or in the development of novel organocatalysts. For example, substituted phenols can be deprotonated to form phenolate (B1203915) anions that can act as photocatalysts. acs.org The development of novel catalysts is crucial for more sustainable and efficient chemical synthesis. nano-ntp.comresearchgate.net
Application in Material Science Research
The rigid aromatic core and the presence of functional groups that can participate in polymerization reactions make this compound a candidate for applications in material science.
Monomer or Precursor in Polymerization Reactions
Phenolic compounds are utilized as monomers in the synthesis of various polymers, including polyesters and polycarbonates. nih.govgoogle.com The hydroxyl and carboxylic acid functionalities (after deprotection of the tert-butyl ester) of this compound can be used to form ester linkages, leading to the formation of polyesters. The presence of the chlorine atom can impart specific properties to the resulting polymer, such as increased thermal stability or flame retardancy. The synthesis of functional biodegradable polymers through the ring-opening polymerization of functionalized cyclic esters is an area of active research. rsc.org Halogenated phenolic compounds can also be used in the synthesis of polymeric antioxidants through nucleophilic substitution reactions. nih.gov
Building Block for Functional Materials
Functional materials are designed to possess specific physical or chemical properties. The unique combination of functional groups in this compound allows for its incorporation into more complex structures to create materials with tailored properties. For example, it could be used as a building block for liquid crystals, where the rigid aromatic core is a desirable feature. The hydroxyl group can be modified to attach other functional moieties, leading to the development of materials with specific optical or electronic properties. The synthesis of novel absorbable polymers from functionalized phenolic monomers is an area of interest for biomedical applications. bezwadabiomedical.com
Use in Catalyst Development and Ligand Synthesis
The presence of a hydroxyl group, a chloro substituent, and a bulky tert-butyl ester group on the aromatic ring makes this compound a molecule of interest for the synthesis of specialized ligands. Ligands are organic molecules that bind to a central metal atom to form a coordination complex, which can then function as a catalyst. The electronic and steric properties of the ligand are crucial in determining the catalytic activity and selectivity of the resulting complex.
The hydroxyl group on this compound can be deprotonated to form a phenoxide, which is a common coordinating group in ligand synthesis. The chloro and tert-butyl groups can influence the electronic environment of the metal center and provide steric hindrance, which can be beneficial for controlling the approach of substrates to the catalytic site.
While specific examples of catalysts derived directly from this compound are not extensively documented in mainstream chemical literature, its structural motifs are present in a variety of known ligand frameworks. For instance, substituted salicylaldehydes, which share the ortho-hydroxyaryl carbonyl functionality, are precursors to a wide range of Schiff base ligands. These ligands, upon complexation with transition metals, form catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
The research in this area is focused on the design and synthesis of new ligands with tailored properties. The general synthetic approach would involve the modification of the functional groups of this compound to introduce additional coordinating atoms or to link it to other molecular fragments.
Table 1: Potential Ligand Types Derivable from this compound
| Ligand Type | Potential Synthetic Modification of this compound | Potential Metal Coordination |
| Bidentate (O, O) | Deprotonation of the hydroxyl group and coordination through the carbonyl oxygen of the ester. | Transition metals (e.g., Cu, Ni, Pd) |
| Tridentate (O, N, O) | Reaction of the aromatic ring with an amine-containing side chain. | Lanthanides and transition metals |
| Chiral Ligands | Introduction of a chiral center through modification of the ester or aromatic ring. | Asymmetric catalysis |
It is important to note that the synthesis of such ligands would require multi-step synthetic sequences, with this compound serving as a key building block.
Contribution to Fundamental Organic Reaction Discovery
The discovery of new organic reactions is a cornerstone of chemical synthesis, enabling the construction of complex molecules with greater efficiency and selectivity. Molecules with unique substitution patterns, such as this compound, can play a role in this discovery process by providing a platform to test new synthetic methodologies.
The specific arrangement of the chloro, hydroxyl, and tert-butyl ester groups on the benzene ring can lead to interesting reactivity. For example, the hydroxyl group can direct ortho-lithiation, allowing for the introduction of new functional groups at the C2 position. The chloro group can participate in cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, which are fundamental methods for forming carbon-carbon bonds.
Furthermore, the steric bulk of the tert-butyl group can influence the regioselectivity of reactions occurring on the aromatic ring. This steric hindrance can be exploited to favor the formation of one constitutional isomer over another, which is a critical aspect of modern organic synthesis.
While there are no named reactions that have been discovered solely through the use of this compound, its derivatives are often employed in the optimization and exploration of the scope of new transformations. The systematic variation of substituents on the aromatic ring allows chemists to understand the electronic and steric effects that govern a particular reaction.
Table 2: Potential Applications in Exploring New Organic Reactions
| Reaction Type | Role of this compound | Expected Outcome |
| Directed ortho-Metalation | The hydroxyl group directs a metalating agent (e.g., n-butyllithium) to the adjacent position. | Functionalization at the C2 position. |
| Cross-Coupling Reactions | The chloro group acts as a leaving group in reactions with organometallic reagents. | Formation of a new C-C or C-heteroatom bond at the C4 position. |
| Electrophilic Aromatic Substitution | The electron-donating hydroxyl group activates the ring towards electrophiles. | Introduction of new substituents on the aromatic ring. |
The study of the reactivity of molecules like this compound contributes to the broader understanding of reaction mechanisms and the development of predictive models for chemical reactivity.
Future Directions and Emerging Research Avenues for Tert Butyl 4 Chloro 3 Hydroxybenzoate
Development of More Sustainable and Greener Synthetic Routes
Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of Tert-butyl 4-chloro-3-hydroxybenzoate. Current synthetic approaches often rely on traditional methods that may involve harsh conditions, hazardous reagents, and significant waste generation. The principles of green chemistry offer a framework for creating more sustainable alternatives. mit.edu
Key areas of exploration include:
Biocatalysis : The use of enzymes or whole-cell systems for the synthesis of functionalized benzoates is a promising green alternative. nih.govnih.gov Research could focus on identifying or engineering enzymes capable of regioselective halogenation and hydroxylation of a suitable benzoic acid precursor. Biocatalytic processes often occur under mild conditions in aqueous media, significantly reducing the environmental impact. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the functionalization of benzoic acids. acs.orgnih.govnih.govbeilstein-journals.org Future studies could explore the direct C-H chlorination and hydroxylation of a tert-butyl benzoate (B1203000) precursor using photoredox catalysts, which can operate at ambient temperatures and often utilize benign reagents.
Flow Chemistry : Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. acs.orgunimi.it Developing a flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste. vapourtec.comresearchgate.net This approach is particularly well-suited for reactions that are exothermic or involve hazardous intermediates.
| Green Synthesis Approach | Potential Advantages | Relevant Research Areas |
| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources, reduced waste. | Enzyme discovery and engineering, whole-cell biotransformations. |
| Photoredox Catalysis | Use of visible light as a renewable energy source, ambient reaction temperatures, access to novel reactivity. | Catalyst design, C-H functionalization, radical chemistry. |
| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for automation. | Microreactor technology, process optimization, integration of in-line analysis. |
Exploration of Novel Reactivity and Unconventional Transformations
The unique arrangement of functional groups on this compound makes it an interesting substrate for exploring novel chemical reactivity and unconventional transformations.
Future research in this area could involve:
C-H Functionalization : Direct C-H functionalization is a powerful strategy for streamlining organic synthesis. nih.govrsc.orgmit.edu The electron-rich aromatic ring of this compound, influenced by the hydroxyl and chloro substituents, presents opportunities for regioselective C-H activation and subsequent coupling reactions to introduce new functional groups. pku.edu.cn
Decarboxylative Coupling : The carboxylic acid moiety (after hydrolysis of the tert-butyl ester) can be a versatile handle for decarboxylative cross-coupling reactions. nih.govnih.govacs.orgresearchgate.net This would allow for the replacement of the carboxyl group with a variety of other fragments, providing access to a diverse range of substituted phenols.
Late-Stage Functionalization : The compound could serve as a platform for late-stage functionalization studies, where its core structure is modified in the final steps of a synthetic sequence to generate a library of analogues for biological screening.
Integration into Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for integration into automated synthesis platforms. nih.govwikipedia.orgmerckmillipore.comkit.educhemeurope.com These platforms, which combine robotics, software, and analytical tools, can accelerate the discovery and optimization of new reactions and molecules. kit.edu
Potential applications include:
High-Throughput Experimentation (HTE) : HTE can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for the synthesis of this compound and its derivatives. researchgate.netchemicalprocessing.comdomainex.co.ukacs.org
Automated Reaction Optimization : Machine learning algorithms can be coupled with automated synthesis platforms to intelligently explore reaction space and identify optimal conditions with minimal human intervention.
On-Demand Synthesis : Automated systems could enable the on-demand synthesis of this compound and its analogues, facilitating rapid access to these compounds for further research. wikipedia.org
| Automated Synthesis Aspect | Key Benefits | Enabling Technologies |
| High-Throughput Experimentation | Rapid screening of reaction parameters, accelerated discovery of optimal conditions. | Liquid handling robotics, microplate reactors, rapid analytical techniques (e.g., MS, UPLC). |
| Automated Reaction Optimization | Efficient exploration of reaction space, reduced researcher time, improved reproducibility. | Machine learning algorithms, feedback control systems, in-line reaction monitoring. |
| On-Demand Synthesis | Rapid access to compounds, facilitates iterative design-make-test cycles. | Flow chemistry, modular synthesis platforms, digital control of synthesis protocols. |
Advanced Computational Studies for Predictive Design
Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations : DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can provide insights into its reaction mechanisms and help in the design of new transformations.
Quantitative Structure-Activity Relationship (QSAR) Studies : If the compound or its derivatives show biological activity, QSAR models can be developed to correlate their chemical structures with their activities. nih.govnih.govresearchgate.netmdpi.com This can guide the design of more potent analogues.
Predictive Models for Reactivity : Computational models can be developed to predict the regioselectivity of reactions such as C-H functionalization on the aromatic ring of this compound, aiding in the planning of synthetic routes. nih.govrsc.orgresearchgate.net
Potential for New Applications in Interdisciplinary Chemical Research
The unique combination of functional groups in this compound suggests potential applications in various interdisciplinary areas of chemical research.
Emerging avenues for exploration include:
Materials Science : The phenolic hydroxyl group and the aromatic ring could be utilized in the synthesis of novel polymers or functional materials. For example, it could be incorporated into polyesters or polycarbonates with tailored properties. Halogenated phenolic compounds, in particular, can impart flame-retardant properties to materials.
Chemical Biology : The compound could serve as a scaffold for the development of chemical probes to study biological processes. chemrxiv.orgnih.gov The functional groups can be modified to introduce reporter tags (e.g., fluorophores) or reactive groups for covalent labeling of biomolecules. acs.org
Medicinal Chemistry : Substituted benzoic acid derivatives are common motifs in pharmaceuticals. jeeadv.ac.in The specific substitution pattern of this compound could be a starting point for the design and synthesis of new bioactive molecules. The compound and its derivatives could be screened for a variety of biological activities.
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing tert-butyl 4-chloro-3-hydroxybenzoate? A: The compound is typically synthesized via esterification of 4-chloro-3-hydroxybenzoic acid with tert-butanol under acidic conditions. A common method involves using sulfuric acid or p-toluenesulfonic acid as a catalyst in anhydrous solvents like dichloromethane or toluene. For example, analogous tert-butyl esters (e.g., tert-butyl 4-hydroxybenzoate) are prepared by reacting 4-hydroxybenzoic acid with isobutylene gas in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) at elevated temperatures . Yield optimization often requires careful control of stoichiometry, reaction time (12–24 hours), and moisture exclusion.
Advanced Synthesis: Reaction Optimization
Q: How can researchers optimize reaction conditions for high-yield synthesis of this compound? A: Advanced optimization involves systematic parameter screening:
- Catalysts: Test alternatives like zeolites or ionic liquids to reduce side reactions.
- Solvents: Evaluate polar aprotic solvents (e.g., DMF) for improved solubility of the benzoic acid derivative.
- Temperature: Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Protection/Deprotection: If hydroxyl group interference occurs, consider temporary protecting groups (e.g., silyl ethers) before esterification.
Documented yields for similar tert-butyl esters range from 41% to 92%, depending on conditions .
Stability and Degradation
Q: What factors influence the stability of this compound under storage or experimental conditions? A: Key stability considerations include:
- Hydrolysis: Susceptibility to acidic/basic hydrolysis due to the ester linkage. Store in anhydrous environments at 2–8°C.
- Thermal Decomposition: Monitor via thermogravimetric analysis (TGA); decomposition temperatures for similar esters exceed 150°C.
- Light Sensitivity: UV exposure may degrade the aromatic chloro-hydroxy moiety. Use amber vials for long-term storage.
Surface interactions, as studied in indoor chemistry models, suggest adsorption on silica or polymer surfaces could alter reactivity .
Analytical Characterization
Q: Which analytical techniques are most reliable for characterizing this compound? A:
- Basic: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times with standards .
- Advanced: Hyphenated techniques like LC-MS or GC-MS for impurity profiling. High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₁H₁₃ClO₃).
- Structural Confirmation: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆; expect signals for tert-butyl (δ ~1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl (broad singlet, δ ~5.5 ppm) .
Application in Multi-Step Syntheses
Q: How is this compound utilized as an intermediate in complex organic syntheses? A: The tert-butyl ester group serves as a protective moiety for carboxylic acids, enabling subsequent functionalization of the chloro-hydroxy aromatic ring. For example:
- Drug Synthesis: Used in coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.
- Peptide Mimetics: The chloro-hydroxy motif may act as a pharmacophore in protease inhibitors.
Challenges include regioselective modification of the aromatic ring without cleaving the ester. Case studies for analogous compounds highlight the use of Pd-catalyzed cross-couplings .
Resolving Contradictory Spectroscopic Data
Q: How should researchers address discrepancies in NMR or MS data for this compound? A: Contradictions may arise from:
- Solvent Effects: Confirm solvent choice (e.g., DMSO vs. CDCl₃) for NMR, as hydrogen bonding alters shifts.
- Tautomerism: Investigate keto-enol tautomerism via variable-temperature NMR.
- Isomeric Impurities: Use 2D NMR (e.g., COSY, HSQC) to assign all signals. X-ray crystallography provides definitive structural validation, as seen in PubChem entries for related compounds .
Toxicity and Safety in Laboratory Handling
Q: What safety protocols are recommended for handling this compound? A:
- Basic: Wear nitrile gloves and goggles. Use fume hoods to avoid inhalation of fine powders.
- Advanced Toxicity Screening: Conduct in vitro assays (e.g., Ames test for mutagenicity). While no direct data exists for this compound, structurally similar chlorinated aromatics show moderate ecotoxicity .
- Waste Disposal: Neutralize acidic byproducts before disposing via certified chemical waste services .
Mechanistic Studies in Reactions
Q: How can researchers investigate the reaction mechanisms involving this compound? A: Advanced mechanistic approaches include:
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Computational Modeling: DFT calculations (e.g., Gaussian) to map transition states for ester hydrolysis or aromatic substitution.
- Trapping Intermediates: Use quenching agents (e.g., TEMPO) to isolate reactive species in radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
